molecular formula C14H16O B14069921 1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one

1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one

Cat. No.: B14069921
M. Wt: 200.28 g/mol
InChI Key: BHPGQMUZSLKDBZ-UHFFFAOYSA-N
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Description

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a tetrahydro substitution and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one typically involves the hydrogenation of biphenyl derivatives under specific conditions. One common method involves the catalytic hydrogenation of biphenyl in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired tetrahydro substitution .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthol: Shares a similar tetrahydro substitution but differs in the core structure.

    1,2,3,4-Tetrahydroisoquinoline: Contains a tetrahydro substitution and an isoquinoline core.

    1,2,3,4-Tetrahydro-1,10-phenanthroline: Features a tetrahydro substitution and a phenanthroline core.

Uniqueness

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one is unique due to its specific biphenyl core with a tetrahydro substitution and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)phenyl]ethanone

InChI

InChI=1S/C14H16O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h5-7,9-10H,2-4,8H2,1H3

InChI Key

BHPGQMUZSLKDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CCCCC2

Origin of Product

United States

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